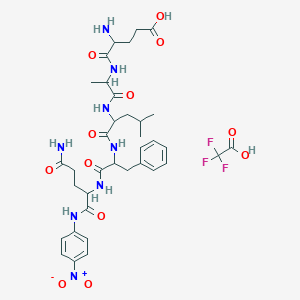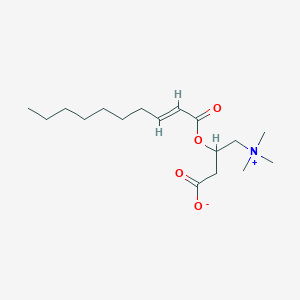
acetic acid;neodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;neodymium, also known as neodymium(III) acetate, is an inorganic compound composed of neodymium ions and acetate ions. It typically appears as a light purple solid and is known for its solubility in water and various organic solvents. The compound has the chemical formula
Nd(CH3COO)3
and is used in various scientific and industrial applications due to its unique properties .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neodymium(III) acetate can be synthesized through several methods:
-
Reaction with Neodymium Oxide
6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Hydroxide
3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O
-
Reaction with Neodymium Carbonate
6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2
-
Reaction with Neodymium Iron Boron
20CH3COOH+Nd2Fe14B→2Nd(CH3COO)3+7Fe(CH3COO)2+10H2+B
-
Reaction with Neodymium Chloride and Sodium Acetate
NdCl3+3Na(CH3COO)→Nd(CH3COO)3+3NaCl
Industrial Production Methods
Industrial production of neodymium(III) acetate often involves the reaction of neodymium oxide or neodymium hydroxide with acetic acid under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium(III) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate groups can be replaced by other ligands in coordination chemistry.
Complex Formation: It forms complexes with other organic and inorganic ligands.
Hydrolysis: In aqueous solutions, it can hydrolyze to form neodymium hydroxide and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as phosphines, amines, or other carboxylates under mild conditions.
Complex Formation: Often carried out in solvents like water, ethanol, or acetone at room temperature.
Hydrolysis: Occurs readily in water, especially at elevated temperatures.
Major Products
Substitution Reactions: Yield various neodymium complexes depending on the ligands used.
Complex Formation: Produces neodymium complexes with different coordination environments.
Hydrolysis: Results in neodymium hydroxide and acetic acid.
Wissenschaftliche Forschungsanwendungen
Neodymium(III) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving lanthanide-based luminescent probes for bioimaging and sensing.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of neodymium-doped lasers and in the manufacturing of high-strength permanent magnets
Wirkmechanismus
The effects of neodymium(III) acetate are primarily due to the neodymium ion’s ability to form stable complexes with various ligands. These complexes can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling pathways. The paramagnetic nature of neodymium ions also makes them useful in imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison
Neodymium(III) acetate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate exhibits stronger paramagnetic behavior, making it more suitable for applications in magnetic and optical devices .
Eigenschaften
Molekularformel |
C6H12NdO6 |
|---|---|
Molekulargewicht |
324.40 g/mol |
IUPAC-Name |
acetic acid;neodymium |
InChI |
InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI-Schlüssel |
RVNSCEZLBLIJAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)

![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)





![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
